1,3-Dipropylxanthine
Description
Historical Context of Xanthine (B1682287) Derivatives in Purinergic Signaling Research
The historical investigation into purinergic signaling, which involves nucleotides and nucleosides as extracellular signaling molecules, traces back to a proposal in 1972. This concept gained wider acceptance in the early 1990s with the cloning and characterization of various receptor subtypes for purines and pyrimidines, including the four subtypes of the P1 (adenosine) receptor: A₁, A₂A, A₂B, and A₃. frontiersin.orgahajournals.orgnih.gov Early research primarily focused on the physiological, pharmacological, and biochemical aspects of this signaling system. frontiersin.org
Xanthine derivatives have played a significant role in understanding purinergic signaling, particularly their interactions with adenosine (B11128) receptors. nih.govresearchgate.net As early as 1978, distinct receptor families for adenosine (P1) and ATP/ADP (P2) were recognized, partly due to the observation that methylxanthines antagonized P1 receptors but not P2 receptors. nih.gov This distinction helped clarify earlier ambiguities in the literature. nih.gov The development of selective agonists and antagonists for specific purinergic receptor subtypes, including xanthine-based compounds, has been a key therapeutic approach in addressing various pathological disorders related to purinergic signaling. nih.gov
Overview of 1,3-Dipropylxanthine as a Research Tool and Ligand
This compound is a synthetic xanthine derivative that has found application as a research tool and ligand, particularly in the study of adenosine receptors. biosynth.com It is a congener of caffeine (B1668208), another well-known xanthine derivative. biosynth.com
One notable application of a related compound, 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX), which is substituted at the 8-position of this compound, is its use as a potent and selective antagonist for the adenosine A₁ receptor. wikipedia.orgnih.govrevvity.com DPCPX has demonstrated high selectivity for the A₁ receptor over other adenosine receptor subtypes. wikipedia.orgnih.gov Studies using [³H]DPCPX as a radioligand have been instrumental in characterizing A₁ adenosine receptors in various tissues, including rat fat cells, bovine and rat cerebral cortex, bovine brain and heart, and porcine coronary artery smooth muscle membranes. nih.govd-nb.infoahajournals.org These studies have utilized radioligand binding assays to determine receptor expression levels (Bmax) and dissociation constants (Kd). revvity.comahajournals.org For instance, [³H]DPCPX binding to porcine coronary membranes showed high affinity with a Kd of 0.21 ± 0.025 nmol/L. ahajournals.org
Another derivative, Xanthine Amine Congener (XAC), which is 8-(4-([([2-aminoethyl]amino)carbonyl]methyl)oxy]phenyl)-1,3-dipropylxanthine, is also a high-affinity ligand and has been used as a functionalized congener for attachment to carriers and reporter groups in research without losing receptor recognition. acs.org Fluorescent antagonists based on XAC have been developed to quantify ligand-receptor binding at a single-cell level using techniques like fluorescence correlation spectroscopy (FCS). pnas.org
While this compound itself is described as a nonselective adenosine receptor antagonist that binds to adenosine receptors in the kidney, its derivatives, particularly those with modifications at the 8-position like DPCPX and XAC, are widely utilized as selective ligands in purinergic signaling research. biosynth.comwikipedia.orgnih.govacs.org
Classification within Xanthine Chemical Space for Research
Xanthine is a purine (B94841) base with a fused heterocyclic structure composed of pyrimidinedione and imidazole (B134444) rings. researchgate.netiarc.frmdpi.com It is formally known as 3,7-dihydro-1H-purine-2,6-dione. researchgate.netiarc.frnist.gov Xanthine derivatives are organic compounds characterized by this purine core with a ketone group at the 2 and 6 positions. iarc.fr
This compound is a synthetic derivative of xanthine where propyl groups are substituted at the N1 and N3 positions of the xanthine core. This places it within the broader class of alkylxanthines. Modifications at different positions of the xanthine nucleus, particularly N1, N3, N7, and C8, lead to a wide range of derivatives with varying affinities and selectivities for the different adenosine receptor subtypes. mdpi.commdpi.comacs.org
For example, the presence of propyl substitutions at N1 and N3 is a common feature in many xanthine derivatives developed as adenosine receptor ligands, including highly selective antagonists. mdpi.comacs.org Further substitutions, such as the cyclopentyl group at the C8 position in DPCPX, significantly influence the compound's affinity and selectivity for specific adenosine receptor subtypes, such as the high selectivity for the A₁ receptor demonstrated by DPCPX. wikipedia.orgnih.gov The chemical space of xanthine derivatives is continually explored through structural modifications to develop more potent and selective research tools and potential therapeutic agents targeting purinergic receptors. researchgate.netacs.org
The molecular formula of this compound is C₁₁H₁₆N₄O₂, and its molecular weight is 236.27 g/mol . nih.gov
Here is a table summarizing some key data points for this compound:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₄O₂ | nih.gov |
| Molecular Weight | 236.27 g/mol | nih.gov |
| XLogP3 | 1.9 | nih.gov |
| PubChem CID | 169317 | nih.gov |
| CAS Number | 31542-62-8 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dipropyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-3-5-14-9-8(12-7-13-9)10(16)15(6-4-2)11(14)17/h7H,3-6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVIGUCNSRXAFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185447 | |
| Record name | 1,3-Dipropylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31542-62-8 | |
| Record name | 1,3-Dipropylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031542628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dipropylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DIPROPYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z02T66W92D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Chemical Modification Studies of 1,3 Dipropylxanthine Derivatives
Synthetic Methodologies for 1,3-Dipropylxanthine and its Analogues
The synthesis of this compound and its analogues typically begins with the construction of a substituted pyrimidine (B1678525) ring, which is then cyclized to form the bicyclic xanthine (B1682287) core. A common and established method involves using 1,3-dipropyl-5,6-diaminouracil as a key intermediate. semanticscholar.org This intermediate can be prepared starting from dipropylurea and cyanoacetic acid. nih.gov
One prevalent synthetic pathway involves the condensation of 1,3-dipropyl-5,6-diaminouracil with a suitable carboxylic acid. semanticscholar.org For instance, to synthesize 8-cycloalkyl derivatives, the diaminouracil is heated at reflux with the corresponding cycloalkanecarboxylic acid, such as cyclopentanecarboxylic acid, in a solvent like toluene. The resulting intermediate is then treated with a base, typically aqueous sodium hydroxide, to facilitate the final ring closure to the xanthine structure. semanticscholar.org An alternative approach for this condensation utilizes coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to facilitate the reaction between the diaminouracil and the carboxylic acid before the base-mediated cyclization. semanticscholar.org
Another major route to 8-substituted xanthines involves the reaction of 1,3-dipropyl-5,6-diaminouracil with aldehydes. semanticscholar.org This reaction forms a benzylidene or alkylidene adduct (a Schiff base), which then undergoes oxidative cyclization to yield the final 8-substituted this compound derivative. semanticscholar.orgnih.gov Various reagents, such as ferric chloride or thionyl chloride, can be employed to catalyze this cyclization step. semanticscholar.orgnih.govresearchgate.net
Strategies for Functionalization and Derivatization at the 8-Position
The 8-position of the this compound core is a primary site for chemical modification to modulate pharmacological activity. The substituent at this position plays a crucial role in determining the affinity and selectivity of the compound for different adenosine (B11128) receptor subtypes. nih.govnih.gov
The introduction of cycloalkyl groups at the 8-position has been a highly successful strategy for developing potent and selective A1 adenosine receptor antagonists. nih.govnih.gov The synthesis of these derivatives generally follows the condensation of 1,3-dipropyl-5,6-diaminouracil with a cycloalkanecarboxylic acid.
A prominent example is the synthesis of 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX), a widely used high-affinity selective A1 antagonist. sigmaaldrich.comnih.gov Its synthesis involves reacting 1,3-dipropyl-5,6-diaminouracil with cyclopentanecarboxylic acid. Structure-activity relationship studies have shown that the cyclopentyl moiety provides an optimal conformation for hydrophobic interactions within the A1 receptor binding site. nih.gov
Further research has explored other polycycloalkyl groups to probe these interactions. For example, 1,3-dipropyl-8-(3-noradamantyl)xanthine was synthesized and identified as an exceptionally potent and selective A1 receptor antagonist. nih.gov Other modifications, such as the synthesis of 8-(2-methylcyclopropyl)-1,3-dipropylxanthine, have also yielded compounds with high A1 selectivity. nih.gov However, most substitutions on the 8-cycloalkyl group itself tend to decrease potency at both A1 and A2 receptors. nih.gov
| Compound | 8-Position Substituent | Key Finding | Reference |
|---|---|---|---|
| DPCPX | Cyclopentyl | High-affinity, selective A1 antagonist (Ki = 0.45 nM) | nih.gov |
| 1,3-Dipropyl-8-(3-noradamantyl)xanthine | 3-Noradamantyl | Identified as one of the most potent and selective A1 antagonists. | nih.gov |
| 8-(2-Methylcyclopropyl)-1,3-dipropylxanthine | 2-Methylcyclopropyl | Over 1000-fold more potent as an antagonist of A1 than A2 receptors. | nih.gov |
The introduction of a phenyl group at the 8-position significantly enhances the potency of xanthines as adenosine antagonists compared to simple alkylxanthines like theophylline (B1681296). nih.gov Further substitution on this 8-phenyl ring allows for fine-tuning of receptor affinity and selectivity. researchgate.netnih.gov
The synthesis of 8-phenyl-1,3-dipropylxanthine derivatives typically involves the oxidative cyclization of a benzylidene adduct. nih.gov This adduct is formed by reacting 1,3-dipropyl-5,6-diaminouracil with a substituted benzaldehyde. nih.gov For example, to create functionalized congeners for receptor probes, 8-[4-[(carboxymethyl)oxy]phenyl]-1,3-dipropylxanthine was synthesized from the diaminouracil and p-hydroxybenzaldehyde that had been previously alkylated with iodoacetate. nih.gov
A variety of substituents on the 8-phenyl ring have been explored. Electron-donating groups in the para position generally lead to potent antagonists. nih.gov Studies have shown that analogues with 4-sulfamoylphenyl and 4-carbamoylphenyl groups are potent and display some selectivity for the A1 receptor. nih.gov Dihydroxyphenyl analogues, while not exceptionally potent, consistently show selectivity for the A1 receptor. Among a series of tested compounds, 1,3-dipropyl-8-(2-hydroxy-4-methoxyphenyl)xanthine was found to be the most selective A1 antagonist, with an A1/A2 potency ratio of approximately 90. nih.gov These studies highlight that both the substitution pattern and the specific functional groups on the 8-phenyl moiety are critical for achieving high affinity and selectivity. researchgate.net
While the 8-position is the most commonly modified site, substitutions at the nitrogen atoms of the xanthine core have also been investigated. Specifically, the synthesis of N9-benzyl-substituted derivatives has been explored, leading to novel heterocyclic structures with distinct pharmacological profiles. nih.gov
The synthesis of N-benzyl pyrimido[2,1-f]purinediones, which are structurally related to N9-substituted xanthines, has been achieved through the cyclization of 7-chloropropylo-8-bromo-1,3-dipropylxanthine derivatives. nih.gov This precursor is reacted with various substituted or unsubstituted benzylamines. The reaction, which can be facilitated by microwave irradiation, results in the formation of the tricyclic pyrimido[2,1-f]purinedione system. These 1,3-dipropyl derivatives were evaluated for their affinity at adenosine A1 and A2A receptors. nih.gov
Preparation of Radiolabeled this compound for Receptor Studies
Radiolabeled ligands are indispensable tools for receptor binding assays and in vivo imaging techniques like Positron Emission Tomography (PET). Several this compound derivatives have been prepared in radiolabeled forms for these purposes.
A key radioligand is [³H]8-cyclopentyl-1,3-dipropylxanthine ([³H]DPCPX), which is widely used to study A1 adenosine receptors due to its high affinity and selectivity. nih.gov It can be prepared with high specific activity (e.g., 105 Ci/mmol), which allows for sensitive detection in binding assays. nih.gov The synthesis involves using a tritiated precursor in the standard synthetic route. The high affinity of [³H]DPCPX results in very low non-specific binding, making it superior to many other radioligands for the A1 receptor. nih.gov
For PET imaging, positron-emitting isotopes like Fluorine-18 (B77423) are used. [¹⁸F]8-cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine ([¹⁸F]CPFPX) is a PET radioligand developed for imaging A1 adenosine receptors in the human brain. nih.gov Its synthesis involves the introduction of the ¹⁸F isotope into the N3-propyl side chain. Additionally, some synthetic strategies for this compound analogues have been specifically designed to incorporate groups suitable for radioiodination, further expanding their utility as molecular probes. nih.gov
Irreversible Antagonist Modifications of this compound
Irreversible antagonists, which form a covalent bond with their target receptor, are valuable for studying receptor structure and function. nih.govpharmacologycanada.org Several this compound derivatives have been modified to act as irreversible antagonists of the A1 adenosine receptor. nih.gov
This is achieved by incorporating a chemically reactive group into the structure, typically as part of a substituent at the 8-position. A range of reactive moieties has been investigated, including bromoacetyl, chloroaryl, β-chloroethylamino, and fluorosulfonylbenzoyl groups. nih.gov These functional groups are designed to react with nucleophilic residues within the receptor's binding pocket.
A study describing the synthesis of 29 such analogues found that several were capable of irreversibly inhibiting the binding of [³H]CPX to the A1 receptor. nih.gov Five of these successful irreversible antagonists were 1,3-dipropylxanthines with the following reactive groups at the 8-position:
(Bromoacetamido)methyl
(Bromoacetamido)ethyl
(Bromoacetamido)propyl
[4-(Fluorosulfonyl)benzamido]methyl
3-[[4-(Fluorosulfonyl)benzoyl]oxy]cyclopentyl
These compounds demonstrated selectivity for the A1 receptor, as their binding to the A2A receptor was found to be completely reversible. nih.gov For example, the derivative with the [4-(fluorosulfonyl)benzamido]methyl group at the 8-position showed an IC50 of 2 µM and resulted in a 72% loss of [³H]CPX binding after treatment, indicative of irreversible antagonism. nih.gov
| 8-Position Reactive Substituent | Resulting Action | Receptor Selectivity | Reference |
|---|---|---|---|
| (Bromoacetamido)methyl | Irreversibly inhibits [³H]CPX binding | Selective for A1 (reversible at A2A) | nih.gov |
| (Bromoacetamido)ethyl | Irreversibly inhibits [³H]CPX binding | Selective for A1 (reversible at A2A) | nih.gov |
| (Bromoacetamido)propyl | Irreversibly inhibits [³H]CPX binding | Selective for A1 (reversible at A2A) | nih.gov |
| [4-(Fluorosulfonyl)benzamido]methyl | Irreversibly inhibits [³H]CPX binding | Selective for A1 (reversible at A2A) | nih.gov |
| 3-[[4-(Fluorosulfonyl)benzoyl]oxy]cyclopentyl | Irreversibly inhibits [³H]CPX binding | Selective for A1 (reversible at A2A) | nih.gov |
This compound (DPX) is a xanthine derivative that has been characterized for its pharmacological properties, particularly its interactions with adenosine receptors. DPX is a congener of caffeine (B1668208) and is known to bind to adenosine receptors. biosynth.com
Pharmacological Characterization and Adenosine Receptor Interactions
Ligand Binding Studies and Affinities Radioligand binding assays are a primary method for characterizing the affinity and density of adenosine (B11128) receptors.revvity.comThese studies involve incubating cell membranes or intact cells with a radiolabeled ligand that specifically binds to the receptor of interest.
Determination of Dissociation Constants (Kd) and Inhibitor Constants (Ki)
Dissociation constants (Kd) and inhibitor constants (Ki) are fundamental parameters used to quantify the affinity of a ligand for its receptor. Studies utilizing radiolabeled DPCPX, such as [³H]DPCPX, have been instrumental in determining these constants for adenosine A₁ receptors in various tissues and species.
Research has shown that [³H]DPCPX binds to adenosine A₁ receptors with high affinity. In rat whole brain membranes, the Kd for [³H]DPCPX binding to a single site was determined to be 0.42 nM. nih.gov In porcine coronary artery smooth muscle membranes, [³H]DPCPX binding was saturable with a Kd of 0.21 ± 0.025 nmol/L. ahajournals.orgahajournals.org Studies in bovine brain and heart, and rat brain and fat cells, reported Kd values for [³H]DPCPX binding to A₁ receptors ranging from 50 to 190 pM. nih.govd-nb.inforesearchgate.net In equine forebrain tissues, apparent Kd values for [³H]DPCPX binding to A₁ receptors were found to be 0.58 nM in the cerebral cortex and 0.29 nM in the striatum. avma.org The affinity constant of [³H]DPCPX for A₁ receptors has been reported to range from 0.2 to 0.5 nmol/L in rat striatum, ventricular myocytes, and bovine testes. ahajournals.org
Inhibition constants (Ki) reflect the potency of a compound in displacing a radioligand from its binding site or in antagonizing a functional response. For DPCPX, Ki values have been determined for its antagonist activity at different adenosine receptor subtypes. In rat fat cells, the Ki for DPCPX antagonism at the A₁ receptor was 0.45 nM, while at the A₂ receptor of human platelets, the Ki was 330 nM. nih.govd-nb.inforesearchgate.net For human adenosine receptors, Ki values for DPCPX have been reported as 3.9 nM for A₁, 130 nM for A₂A, 50 nM for A₂B, and 4000 nM for A₃ receptors. rndsystems.comtocris.com
The following table summarizes some reported Kd and Ki values for DPCPX:
| Parameter | Receptor Subtype | Tissue/Species | Value (nM) | Source |
| Kd | A₁ | Rat whole brain membranes | 0.42 | nih.gov |
| Kd | A₁ | Porcine coronary artery | 0.21 ± 0.025 | ahajournals.orgahajournals.org |
| Kd | A₁ | Bovine brain/heart, Rat brain/fat cells | 0.05 - 0.19 | nih.govd-nb.inforesearchgate.net |
| Kd | A₁ | Equine cerebral cortex | 0.58 | avma.org |
| Kd | A₁ | Equine striatum | 0.29 | avma.org |
| Ki | A₁ | Rat fat cells | 0.45 | nih.govd-nb.inforesearchgate.net |
| Ki | A₂ | Human platelets | 330 | nih.govd-nb.inforesearchgate.net |
| Ki | A₁ | Human | 3.9 | rndsystems.comtocris.com |
| Ki | A₂A | Human | 130 | rndsystems.comtocris.com |
| Ki | A₂B | Human | 50 | rndsystems.comtocris.com |
| Ki | A₃ | Human | 4000 | rndsystems.comtocris.com |
Quantification of Receptor Expression Levels (Bmax)
The maximum number of binding sites (Bmax) provides an estimate of the receptor density in a given tissue or cell preparation. Studies using saturation binding experiments with [³H]DPCPX have quantified A₁ receptor expression levels.
In porcine coronary artery smooth muscle membranes, the Bmax for [³H]DPCPX binding was determined to be 6.43 ± 1.02 fmol/mg protein, suggesting a low receptor population in this tissue. ahajournals.orgahajournals.org In rat whole brain membranes, the Bmax was reported as 46 pmol/g wet weight. nih.gov Studies comparing rat and turtle brain showed a significantly higher density of A₁ receptors in rat cortex (Bmax = 1400 ± 134.6 fmol/mg protein) compared to turtle forebrain (Bmax = 103.2 ± 4.60 fmol/mg protein). physiology.org In CHO cells transfected to express the human A₁-AR, whole-cell saturation binding experiments with [³H]DPCPX showed a receptor expression level of 2.8 ± 0.2 pmol/mg protein. pnas.org
The following table presents some reported Bmax values for A₁ receptors using [³H]DPCPX:
| Receptor Subtype | Tissue/Species | Bmax | Source |
| A₁ | Porcine coronary artery membranes | 6.43 ± 1.02 fmol/mg protein | ahajournals.orgahajournals.org |
| A₁ | Rat whole brain membranes | 46 pmol/g wet weight | nih.gov |
| A₁ | Rat cortex | 1400 ± 134.6 fmol/mg protein | physiology.org |
| A₁ | Turtle forebrain | 103.2 ± 4.60 fmol/mg protein | physiology.org |
| A₁ | CHO cells expressing human A₁-AR | 2.8 ± 0.2 pmol/mg protein | pnas.org |
| A₁ | Equine cerebral cortex | Not specified (higher than striatum A2a) | avma.org |
| A₁ | Equine striatum | Not specified (markedly higher than striatum A2a) | avma.org |
Receptor Selectivity and Potency Profiling
DPCPX is characterized by its high selectivity and potency for the adenosine A₁ receptor compared to other adenosine receptor subtypes (A₂A, A₂B, and A₃). wikipedia.orgrndsystems.comtocris.com This selectivity is a key feature that makes it a valuable pharmacological tool.
The high A₁ selectivity of DPCPX has been demonstrated in various studies. In rat fat cells and human platelets, DPCPX showed a more than 700-fold selectivity for A₁ over A₂ receptors based on Ki values from antagonism of adenylate cyclase activity. nih.govd-nb.inforesearchgate.net Radioligand binding studies have also confirmed a similar A₁ selectivity. nih.govd-nb.info For human receptors, the reported Ki values (A₁: 3.9 nM, A₂A: 130 nM, A₂B: 50 nM, A₃: 4000 nM) indicate significant selectivity for A₁ over A₂A, A₂B, and A₃ subtypes. rndsystems.comtocris.com
In competition experiments, the order of potency of various adenosine receptor ligands in displacing [³H]DPCPX binding further supports its A₁ selectivity. In porcine coronary artery membranes, A₁-selective agonists and antagonists, including DPCPX, were found to be more potent than nonselective or A₂A-selective compounds in displacing [³H]DPCPX binding. ahajournals.orgahajournals.org The rank order of potency observed in these studies is consistent with binding to the A₁ adenosine receptor. ahajournals.orgahajournals.org
While primarily known for its A₁ selectivity, DPCPX, like other xanthine (B1682287) derivatives, can also inhibit phosphodiesterase activity at higher concentrations. wikipedia.orgd-nb.info However, studies have shown that DPCPX does not significantly inhibit soluble cAMP-phosphodiesterase activity at concentrations effective in blocking adenosine receptors. nih.govd-nb.inforesearchgate.net
Allosteric Modulation of Adenosine Receptors by 1,3-Dipropylxanthine Derivatives
While the primary interaction of DPCPX with adenosine receptors is competitive antagonism at the orthosteric site, research has explored the potential for allosteric modulation by xanthine derivatives. Allosteric modulators bind to a site distinct from the orthosteric binding site and can influence the receptor's affinity or efficacy for its orthosteric ligand.
Studies investigating allosteric modulation of adenosine receptors have sometimes used DPCPX as a tool to characterize the orthosteric binding site. For instance, in studies examining the effect of the food dye Brilliant Black BN on adenosine A₁ and A₃ receptors, DPCPX was used to assess antagonism at the A₁ receptor. researchgate.net Brilliant Black BN did not significantly influence the antagonism mediated by DPCPX at the A₁ receptor, suggesting it did not allosterically modulate DPCPX binding under the tested conditions. researchgate.net
Another study investigated the effects of a novel A₁ receptor positive allosteric modulator (PAM), VCP171, on synaptic transmission. nih.gov In this context, DPCPX was used as an A₁ receptor antagonist to assess the contribution of endogenous adenosine tone. nih.gov While this study focuses on the effects of a different compound's allosteric modulation, it demonstrates the use of DPCPX as a standard orthosteric antagonist in studies exploring allosteric effects on adenosine receptors.
Research on allosteric enhancers of the A₁ adenosine receptor, such as PD 81,723, has shown that these compounds can increase agonist binding to A₁ receptors and enhance functional responses. ahajournals.org These studies often use orthosteric ligands like DPCPX in conjunction with potential allosteric modulators to understand the mechanism of action. For example, the protective effects of PD 81,723 and ischemic preconditioning were blocked by the administration of DPCPX, highlighting the involvement of A₁ receptors. ahajournals.org
While the literature extensively characterizes DPCPX as a selective orthosteric antagonist, direct evidence of this compound derivatives acting as allosteric modulators of adenosine receptors is less prominent compared to their well-established competitive antagonist properties. However, they are frequently used as probes in studies identifying and characterizing allosteric sites and modulators on adenosine receptors.
Structure Activity Relationship Sar Studies of 1,3 Dipropylxanthine Analogues
Elucidation of Structural Determinants for Receptor Affinity and Selectivity
The affinity and selectivity of xanthine (B1682287) derivatives for adenosine (B11128) receptors are significantly influenced by substitutions at various positions, particularly the 1, 3, and 8 positions. Early studies with caffeine (B1668208) and theophylline (B1681296), which have methyl groups at the 1, 3, and 7 positions (caffeine) or 1 and 3 positions (theophylline), showed relatively low potency and selectivity. The introduction of larger alkyl groups, such as propyl groups at the 1 and 3 positions, as seen in 1,3-dipropylxanthine, generally increases affinity, particularly for the A₁ receptor.
Further modifications, especially at the 8-position, have been crucial in enhancing both potency and selectivity. For instance, the addition of an 8-phenyl substituent to 1,3-dialkylxanthines significantly increases antagonist potency at both A₁ and A₂ receptors. Specific substitutions on the 8-phenyl ring can further modulate this activity and introduce selectivity.
Impact of Substitutions on the Xanthine Moiety on Pharmacological Activity
Modifications to the core xanthine structure and its substituents have a profound impact on the resulting pharmacological activity, particularly regarding adenosine receptor antagonism.
8-Substituent Effects on A₁ and A₂ Receptor Antagonism
The nature of the substituent at the 8-position of the xanthine nucleus is a primary determinant of potency and selectivity towards A₁ and A₂ adenosine receptors.
8-Phenyl Substituents: The introduction of an 8-phenyl group generally leads to a considerable increase in antagonist potency at both A₁ and A₂ receptors compared to xanthine or theophylline.
Substitutions on the 8-Phenyl Ring: Modifications to the phenyl ring at the 8-position can further enhance potency and introduce selectivity. For example, combining an ortho amino with a para-chloro substituent on the 8-phenyl ring, as in 1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine (B1212481) (PACPX), results in a compound with exceptionally high affinity and significant selectivity for the A₁ receptor. PACPX has been reported to be vastly more potent than xanthine and theophylline at A₁ receptors.
8-Cycloalkyl Substituents: The presence of 8-cycloalkyl or 8-cycloalkenyl groups also influences potency and selectivity. For instance, 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) is known as a potent and selective antagonist for the adenosine A₁ receptor. Studies have shown that an 8-cyclohexyl or 8-cyclopentyl substituent can promote antagonist selectivity for the A₁ receptor subtype. While DPCPX shows high selectivity for A₁ over other subtypes, it can also inhibit phosphodiesterases.
Other 8-Substitutions: Various other substituents at the 8-position, including cycloalkenyl groups with rigid olefinic bonds, phenylsulfonamide analogs, and derivatives with diamino, thiol, aldehyde, or halogen substitutions, have been explored, demonstrating varied effects on potency and selectivity. Styryl substitutions at the 8-position, such as in (E)-8-(3-fluorostyryl)-1,3-dipropylxanthine, have also been investigated.
Here is a table summarizing some key 8-substituted this compound analogues and their reported activities:
| Compound Name | 8-Substituent | Receptor Affinity/Selectivity Highlights | Source(s) |
| This compound | -H | Increased potency compared to theophylline. | |
| 1,3-dipropyl-8-phenylxanthine | -Phenyl | Increased antagonist potency at A₁ and A₂ receptors. | |
| 1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine (PACPX/XAC) | -2-amino-4-chlorophenyl | Extremely high affinity and selectivity for A₁ receptors. | |
| 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) | -Cyclopentyl | Potent and selective A₁ receptor antagonist. | |
| 1,3-dipropyl-8-cyclohexylxanthine (DPCHX) | -Cyclohexyl | Promotes A₁ receptor selectivity. | |
| 8-(2-methylcyclopropyl)-1,3-dipropylxanthine | -2-methylcyclopropyl | Highly potent and selective A₁ antagonist. | |
| 8-[trans-4-(acetamidomethyl)cyclohexyl]-1,3-dipropylxanthine | -trans-4-(acetamidomethyl)cyclohexyl | Potent A₂ adenosine receptor antagonist. | |
| (E)-8-(3-fluorostyryl)-1,3-dipropylxanthine | -(E)-3-fluorostyryl | Example of styryl substitution. | |
| 8-[4-(carboxymethyloxy)phenyl]-1,3-dipropylxanthine (XCC) | -4-(carboxymethyloxy)phenyl | Used as a parent compound for functionalized congeners. | |
| Xanthine amine congener (XAC) | -4-[([([2-aminoethyl]amino)carbonyl]methyl)oxy]phenyl | High affinity ligand, functionalized congener. |
Role of 1,3-Dipropyl Groups in Receptor Interaction
The presence of propyl groups at the N1 and N3 positions of the xanthine core in this compound derivatives plays a crucial role in their interaction with adenosine receptors. Compared to the dimethyl substitutions in theophylline, 1,3-dipropyl groups generally enhance potency. This suggests that the bulk and lipophilicity provided by the propyl chains contribute favorably to binding interactions with the receptor. The 1,3-dialkyl substitution pattern is a key feature in many potent adenosine receptor antagonists derived from the xanthine scaffold.
Functionalized Congener Approach in SAR
The functionalized congener approach has been a valuable strategy in the SAR study of this compound analogues. This approach involves synthesizing derivatives where a functional group is introduced at a specific position, often at the terminus of a chain extending from the xanthine core, allowing for the attachment of various moieties or carriers. This strategy helps to probe the receptor binding site environment and to develop ligands with modified properties, such as increased water solubility or the ability to attach to reporter groups or solid supports.
For this compound derivatives, functionalization has often been performed at the 8-phenyl ring, particularly at the para-position. For example, 8-[4-(carboxymethyloxy)phenyl]-1,3-dipropylxanthine (XCC) has been used as a parent compound for preparing various conjugates, including amides and amino acid conjugates. These functionalized congeners have demonstrated varying affinities and selectivities for adenosine receptor subtypes, highlighting the utility of this approach in optimizing pharmacological properties. The presence of a free amino group on an extended chain in some amino acid conjugates of this compound has been shown to favor higher binding affinity at the A₁ receptor, suggesting potential electrostatic interactions near the binding site.
Biochemical and Cellular Mechanisms of Action
Modulation of Adenylyl Cyclase Activity
Adenosine (B11128) receptors, which are G protein-coupled receptors (GPCRs), are known to modulate adenylyl cyclase activity. nih.gov Adenosine A₁ receptors typically inhibit adenylyl cyclase, while adenosine A₂ receptors stimulate it. nih.govahajournals.org 1,3-Dipropylxanthine and its derivatives, acting as adenosine receptor antagonists, interfere with these processes.
Inhibition via A₁ Receptors
Adenosine A₁ receptors are negatively coupled to adenylyl cyclase, meaning their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. nih.govahajournals.orgahajournals.org this compound derivatives, particularly the A₁-selective antagonist DPCPX, competitively antagonize the inhibition of adenylyl cyclase activity mediated by A₁ adenosine receptors. researchgate.netd-nb.infonih.gov Studies in rat fat cells, a model for the A₁ receptor, have shown that DPCPX causes a marked shift to the right in the concentration-response curve of A₁ agonists for inhibiting adenylyl cyclase, indicating competitive antagonism. d-nb.info The affinity of DPCPX for the A₁ receptor is significantly higher than for the A₂ receptor. researchgate.netd-nb.infonih.gov
Research has determined inhibition constants (Ki values) for DPCPX at the A₁ receptor in various tissues. For instance, a Ki value of 0.45 nM was reported at the A₁ receptor of rat fat cells. researchgate.netd-nb.infonih.gov This high affinity contributes to the ability of this compound derivatives to block the inhibitory effects of adenosine at A₁ receptors, thereby potentially increasing adenylyl cyclase activity and subsequent cAMP production by removing the inhibitory tone.
Stimulation via A₂ Receptors
Adenosine A₂ receptors are positively coupled to adenylyl cyclase, leading to an increase in intracellular cAMP levels upon activation. nih.govahajournals.org While primarily known for their A₁ receptor antagonism, this compound derivatives like DPCPX can also interact with A₂ receptors, although with lower affinity. researchgate.netd-nb.infonih.gov DPCPX has been shown to competitively antagonize the stimulation of adenylyl cyclase activity mediated by A₂ adenosine receptors. researchgate.netd-nb.infonih.gov In human platelet membranes, a model for the A₂ receptor, DPCPX competitively antagonized the stimulation by the A₂ agonist NECA, albeit requiring significantly higher concentrations compared to its effects at the A₁ receptor. d-nb.infonih.gov The Ki value for DPCPX at the A₂ receptor in human platelets was reported as 330 nM, demonstrating a much lower affinity and highlighting the compound's selectivity for the A₁ subtype. researchgate.netd-nb.infonih.gov
The differential affinity for A₁ and A₂ receptors allows this compound derivatives to selectively block the inhibitory effects mediated by A₁ receptors at lower concentrations, while higher concentrations are required to antagonize the stimulatory effects mediated by A₂ receptors.
Interaction with G Protein-Coupled Receptor (GPCR) Signaling Pathways
Adenosine receptors (A₁, A₂A, A₂B, A₃) are a subfamily of GPCRs. nih.govahajournals.orgacs.org These receptors transduce signals across the cell membrane by interacting with heterotrimeric G proteins, which consist of α, β, and γ subunits. nih.govacs.org A₁ receptors primarily couple to Gᵢ/Gₒ proteins, which inhibit adenylyl cyclase and can also modulate ion channels. nih.govacs.org A₂ receptors typically couple to Gₛ proteins, which stimulate adenylyl cyclase. nih.govacs.org
This compound derivatives, acting as adenosine receptor antagonists, interfere with the binding of adenosine to these GPCRs, thereby blocking the downstream signaling cascades initiated by adenosine. By preventing adenosine from binding to A₁ receptors, these compounds can disinhibit Gᵢ/Gₒ pathways, potentially influencing a variety of cellular responses linked to these proteins, such as adenylyl cyclase inhibition and ion channel modulation. nih.govacs.org Similarly, antagonism at A₂ receptors would block the activation of Gₛ proteins and the subsequent stimulation of adenylyl cyclase. nih.govacs.org
Research on related xanthines and adenosine receptors highlights the critical role of G proteins in mediating the cellular effects. For example, studies on A₁ receptor-mediated attenuation of vasorelaxation and cAMP stimulation in coronary arteries showed that these effects were abolished by treatment with pertussis toxin, which uncouples receptors from Gᵢ proteins, suggesting that the effects are mediated through a pertussis toxin-sensitive G protein. ahajournals.org While this specific study focused on an A₁ agonist, it illustrates the dependence of adenosine receptor signaling, which is targeted by this compound, on G protein coupling.
Interactions with Ion Channels
Beyond their well-established interactions with adenosine receptors and their downstream effects on adenylyl cyclase, this compound derivatives have also been shown to interact with ion channels.
One notable interaction is the direct activation of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels by 8-cyclopentyl-1,3-dipropylxanthine (B13964) (CPX). nih.govcapes.gov.br Studies have demonstrated that CPX activates chloride efflux from cells expressing CFTR, including those with the ΔF508 mutation common in cystic fibrosis. nih.govcapes.gov.bracs.org This activation appears to involve a direct interaction of the xanthine (B1682287) derivative with the CFTR protein itself. nih.govcapes.gov.bracs.org Electrophysiological studies using planar lipid bilayers have shown that CPX increases the total conductive time of incorporated CFTR channels by increasing the frequency and duration of channel opening events. nih.govcapes.gov.br Furthermore, binding studies indicate that CPX binds to the nucleotide binding fold (NBF-1) domain of CFTR, with higher affinity for the ΔF508 mutant NBF-1 compared to the wild-type. acs.org
Adenosine A₁ receptors have also been implicated in coupling directly to potassium channels in some tissues. d-nb.info While this compound primarily acts as an antagonist at A₁ receptors, blocking adenosine's effects, its interaction with the receptor could indirectly influence ion channels coupled to A₁ signaling. Additionally, adenosine analogs have been shown to interact directly with the TRPV1 channel protein, inhibiting the binding of the ligand resiniferatoxin (B1680534) and capsaicin-mediated calcium entry. jneurosci.org Given the structural similarities, it is plausible that xanthine derivatives like this compound could also exhibit such interactions, although specific research on this compound and TRPV1 was not prominently found in the search results.
Effects on cAMP-Phosphodiesterase Activity
Cyclic AMP (cAMP) phosphodiesterases (PDEs) are enzymes that hydrolyze cAMP, regulating its intracellular concentration and thus influencing signaling pathways downstream of adenylyl cyclase. ahajournals.org Xanthine derivatives, including methylxanthines like theophylline (B1681296) and caffeine (B1668208), are known inhibitors of PDEs.
While adenosine receptor antagonism is the primary mechanism of action for this compound and its derivatives at lower concentrations, they can also inhibit phosphodiesterase activity, particularly at higher concentrations. d-nb.infocore.ac.uk Studies comparing DPCPX with other xanthines like XAC and theophylline showed that all three compounds produced only minor inhibition of soluble cAMP-phosphodiesterase activity in human platelets at concentrations up to 100 µM. d-nb.infonih.gov DPCPX exhibited the least effect among the tested xanthines on phosphodiesterase activity. d-nb.info These concentrations are significantly higher than those effective in blocking adenosine receptors, suggesting that PDE inhibition is a less potent effect compared to adenosine receptor antagonism. d-nb.infonih.gov
Research in rat cerebral cortex homogenates also found that DPCPX displayed only a negligible inhibitory action on total cyclic nucleotide phosphodiesterase activity at concentrations used in electrophysiological experiments (3-100 nM), further supporting that PDE inhibition is not the primary mechanism at concentrations relevant for adenosine receptor blockade. core.ac.uk This suggests that the biochemical and cellular effects of this compound at pharmacologically relevant concentrations are predominantly mediated through its interactions with adenosine receptors rather than significant inhibition of cAMP-phosphodiesterase activity.
Data Table: Selected Binding Affinities (Ki) of DPCPX
| Receptor Subtype | Tissue/Cell Type | Ki (nM) | Source |
| A₁ | Rat fat cells | 0.45 | researchgate.netd-nb.infonih.gov |
| A₂ | Human platelets | 330 | researchgate.netd-nb.infonih.gov |
| A₁ | Rat ventricular myocytes | 0.48 | ahajournals.org |
| A₁ | Porcine coronary artery smooth muscle membranes | 0.21 | ahajournals.org |
Data Table: DPCPX Binding to CFTR NBF-1
| CFTR NBF-1 Type | Kd (nM) | Source |
| Wild-type | 17.0 | acs.org |
| ΔF508 Mutant | 1.0 | acs.org |
Modulation of Extracellular Signal-Regulated Kinase Phosphorylation
Studies have indicated that this compound, specifically the analog 8-cyclopentyl-1,3-dipropylxanthine (DPCPX), can influence the phosphorylation of Extracellular Signal-Regulated Kinase (ERK). In the context of adenosine A₁ receptor activation, DPCPX has been shown to inhibit the phosphorylation of ERK induced by agonists like cyclopentyladenosine (CPA) in neural stem cells. nih.gov This suggests that this compound, as an A₁ receptor antagonist, can block downstream signaling pathways linked to this receptor, including the MEK/ERK pathway. nih.govbiomolther.orgkoreascience.kr Another study also noted that DPCPX inhibited the increase in ERK1/2 phosphorylation induced by β-Lapachone, further supporting its role in modulating ERK signaling, likely through A₁ receptor antagonism. biomolther.orgkoreascience.krnih.gov While some studies investigated ERK activation in response to adenosine receptor agonists and the effect of antagonists like CPX (8-cyclopentyl-1,3-dipropylxanthine) on this process, the direct modulation of ERK phosphorylation by this compound itself, independent of its adenosine receptor activity, is not explicitly detailed in the search results. arvojournals.org
Influence on Nuclear Factor-kappa B Translocation
Research suggests that this compound, specifically DPCPX, can affect the translocation of Nuclear Factor-kappa B (NF-κB). In studies investigating the effects of β-Lapachone, DPCPX was found to inhibit the translocation of NF-κB p65 from the cytoplasm to the nucleus. biomolther.orgkoreascience.krnih.gov This effect was observed in the context of β-Lapachone's hypnotic effects, which are suggested to involve adenosine A₁ receptor activation. biomolther.orgkoreascience.kr The inhibition of NF-κB translocation by DPCPX implies that adenosine A₁ receptor signaling may be linked to NF-κB activation, and antagonism of this receptor by this compound can block this process. nih.gov
Interaction with Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)
Certain alkyl xanthines, including 8-cyclopentyl-1,3-dipropylxanthine (CPX), have been shown to activate chloride efflux from cells expressing either wild-type or mutant (ΔF508) CFTR. capes.gov.brnih.gov This activation occurs at low concentrations, suggesting a potential therapeutic use in cystic fibrosis. capes.gov.brnih.gov The mechanism of action appears to involve a direct interaction with the CFTR molecule itself. capes.gov.brnih.govacs.org CPX has been shown to activate CFTR channels incorporated into planar lipid bilayers, increasing the total conductive time by increasing the frequency and duration of channel opening events. capes.gov.brnih.gov This suggests that the activation of chloride efflux in cells by these xanthines likely involves a direct interaction with the CFTR protein. capes.gov.brnih.gov
Binding to Wild-Type and ΔF508 Mutant NBF-1 Domains of CFTR
Studies have directly investigated the binding of 8-cyclopentyl-1,3-dipropylxanthine (CPX) to the first nucleotide-binding fold (NBF-1) domain of CFTR. Using a rapid membrane filtration assay, it was found that [³H]CPX binds to both recombinant wild-type NBF-1 and recombinant ΔF508 mutant NBF-1 of CFTR. acs.orgnih.govacs.org Notably, [³H]CPX binds with higher affinity to the ΔF508-NBF-1 of CFTR compared to the wild-type NBF-1. acs.orgnih.govacs.org
The dissociation constants (Kd) determined from direct measurements were 17.0 nM for wild-type NBF-1 and 1.0 nM for ΔF508-NBF-1. acs.orgnih.govacs.org These findings were corroborated by equilibrium-binding experiments. acs.orgnih.gov
Competitive displacement experiments with various xanthines and adenosine showed different rank orders of potency for displacing CPX binding from wild-type and ΔF508-NBF-1, which paralleled their observed actions on CF cells. acs.orgnih.govacs.org This provides strong support for the hypothesis that the mechanism of action on CF cells involves direct interaction with the CFTR molecule. acs.orgnih.govacs.org
Kinetics of Association and Dissociation with CFTR Domains
The kinetics of association and dissociation of [³H]CPX with recombinant wild-type NBF-1 and ΔF508 mutant NBF-1 of CFTR have been measured. acs.orgnih.govacs.org The rate constants for the dissociation reaction were found to be not significantly different between the wild-type NBF-1 and ΔF508-NBF-1. acs.orgnih.govacs.org However, the association rate constants differed. The association rate constant (k₊₁) for wild-type NBF-1 was 4.7 ± 0.9 × 10⁴ M⁻¹ s⁻¹, while for ΔF508-NBF-1, it was 1.6 ± 0.3 × 10⁵ M⁻¹ s⁻¹. acs.orgnih.govacs.org These kinetic parameters contribute to the observed differences in binding affinity between the wild-type and mutant NBF-1 domains. acs.orgnih.gov
Table 1: Binding Affinity and Kinetic Parameters of CPX with CFTR NBF-1 Domains
| CFTR NBF-1 Domain | Dissociation Constant (Kd) | Association Rate Constant (k₊₁) | Dissociation Rate Constant (k₋₁) |
| Wild-Type | 17.0 nM | 4.7 ± 0.9 × 10⁴ M⁻¹ s⁻¹ | Not significantly different |
| ΔF508 Mutant | 1.0 nM | 1.6 ± 0.3 × 10⁵ M⁻¹ s⁻¹ | Not significantly different |
Table 2: Relative Potencies of Xanthines and Adenosine in Displacing CPX Binding
| Compound | Rank Order (Wild-Type NBF-1) | Rank Order (ΔF508-NBF-1) |
| DA-CPX | > | < |
| DAX | > | > |
| CPX | > | > |
| Caffeine | > | > |
| Adenosine | >> | >> |
| IBMX | > | > |
| 2-thioCPX |
In Vivo Pharmacological and Physiological Studies
Central Nervous System (CNS) Effects
Investigations into the CNS effects of DPCPX have revealed its influence on seizure susceptibility, cognitive processes, breathing regulation, dopamine (B1211576) modulation, and general neuronal activity, primarily through its action as an adenosine (B11128) A1 receptor antagonist. uni.lupsu.edurevvity.comcapes.gov.brresearchgate.netcaymanchem.com
Anticonvulsant Potential and Seizure Models
Research using seizure models in mice has explored the role of adenosine A1 receptors, often through the application of DPCPX. Studies involving seizures evoked by the mitochondrial toxin 3-nitropropionic acid (3-NPA) demonstrated that DPCPX, a selective A1 adenosine receptor antagonist, diminished the anticonvulsive effects of several established antiepileptic drugs, including diazepam, phenobarbital, valproate, and gabapentin. nih.gov DPCPX also reversed the protective action of selective A1 adenosine receptor agonists against 3-NPA-evoked convulsions. nih.gov These findings suggest that central adenosine A1 receptor stimulation may contribute to the anticonvulsive potential of these drugs in this specific seizure model. nih.gov
In the rat kindling model, a model used to study epileptogenesis, the therapeutic effect of adenosine-releasing brain implants in suppressing seizure progression could be transiently provoked after blocking adenosine A1 receptors with DPCPX. oup.com Furthermore, in studies investigating the role of neurabin in attenuating A1 receptor-mediated anticonvulsant effects, cotreatment of mice with pentylenetetrazol (PTZ) and DPCPX led to a significant increase in seizure severity compared to PTZ alone, suggesting the necessity of A1 receptor activation in reducing seizure severity in certain contexts. gsu.edu Ex vivo experiments using a high-potassium slice model have also shown that modulating hippocampal excitability with caged A1 receptor agonists can suppress epileptiform bursts, indicating the anticonvulsive potential related to A1 receptor activation. biorxiv.org
Memory and Cognitive Function Modulation
Adenosine A1 receptors in the CNS are implicated in the modulation of memory and cognitive function. Studies in rats have shown that infusing DPCPX directly into the posterior cingulate cortex post-training significantly enhanced both short- and long-term passive avoidance retention at a concentration of 50 nM. researchgate.net This suggests that adenosine A1 receptors in this brain region may inhibit memory consolidation, and their blockade facilitates memory. researchgate.net However, when administered systemically in mice post-training, DPCPX did not show an effect on learning at the tested doses. researchgate.net
Further research indicates that imbalances in the adenosine system can affect cognitive functions, with overactivation of adenosine receptors, particularly A1 and A2A subtypes, potentially leading to memory impairment. mdpi.com Conversely, acute treatment with selective A1 receptor antagonists has been reported to reverse deficits in memory acquisition and retention induced by A1 receptor agonists. mdpi.comnih.gov For instance, DPCPX blocked deficits in retention performance elicited by the A1 receptor agonist N6-Cyclopentyladenosine (CPA) in mice. nih.gov However, chronic administration of DPCPX in aged mouse models of Alzheimer's disease did not improve memory and, in non-transgenic mice, resulted in a worsening of long-term memory and reduced exploratory behavior. nih.gov This highlights that the effects of DPCPX on memory can differ significantly between acute and chronic administration. nih.gov Some evidence also suggests that while adenosine A1 receptor agonists may not affect or even increase the memory-improving effects of caffeine (B1668208), 1,3-dipropylxanthine itself might not improve memory retention. scielo.br
Effects on Breathing Regulation
Adenosine A1 receptors are involved in the regulation of breathing. wikipedia.orgrevvity.com Studies in fetal sheep have shown that infusion of an adenosine A1 receptor antagonist, such as DPCPX, increased breath amplitude and the incidence of rapid eye movement (REM) sleep and breathing, while having no significant effect on inspiratory duration or breath interval. physiology.org DPCPX also antagonized the inhibitory effects of adenosine and A1 receptor agonists on low-voltage activity, REM, and breathing, indicating that adenosine A1 receptors mediate these inhibitory effects. physiology.org
In anesthetized cats, systemic administration of DPCPX resulted in an increase in mean peak phrenic nerve activity when arterial chemoreceptors were denervated. nih.gov It also blocked the early hypoxic depression of stimulus-evoked inhibitory postsynaptic potentials (IPSPs), delayed the onset of hypoxic apnea (B1277953), and shortened the recovery time of the respiratory rhythm. nih.gov These findings suggest that adenosine, acting on A1 receptors, contributes to the hypoxic depression of synaptic transmission in the respiratory network and that A1 receptors are tonically activated under control conditions, influencing respiratory activity. nih.gov
Research on chemosensitive neurons in the retrotrapezoid nucleus (RTN), which are crucial for regulating breathing in response to CO2/H+ changes, indicates that adenosine inhibits these neurons via A1 receptor activation. mmu.ac.uk However, exposure to DPCPX alone did not potentiate CO2/H+-stimulated activity in these neurons under reduced conditions, suggesting that A1 receptor activation may not limit chemoreceptor activity in this specific context. mmu.ac.uk
Modulation of Dopamine Release
Adenosine, through its receptors, modulates dopamine levels and release in the brain. Studies using rat striatal slices have shown that DPCPX, a specific A1 antagonist, enhanced MDMA-induced dopamine release, similar to caffeine. drugsandalcohol.iewhiterose.ac.uk This suggests that adenosine A1 receptor blockade can promote dopamine release in this region. drugsandalcohol.iewhiterose.ac.uk Further studies using fast-scan cyclic voltammetry in rat caudate-putamen brain slices demonstrated that transient adenosine changes can rapidly modulate stimulated dopamine release via A1 receptors. nih.govnih.gov DPCPX blocked this modulation, confirming the involvement of A1 receptors. nih.govnih.gov While transient adenosine inhibited phasic dopamine release, sustained increases in adenosine did not regulate it in this context. nih.govnih.gov
In the rat nucleus accumbens, DPCPX blocked the depression of excitatory postsynaptic currents (EPSCs) induced by both dopamine and NMDA, implicating adenosine release and subsequent A1 receptor activation in this effect. jneurosci.org
Influence on Neuronal Activity
DPCPX has been utilized to investigate the influence of adenosine A1 receptors on neuronal activity in various preparations. In guinea pig hippocampal slices, transient blockade of adenosine A1 receptors by DPCPX led to sustained interictal-like epileptiform activity arising in the CA3 region. nih.gov This indicates that endogenous adenosine exerts an inhibitory purinergic tone on hippocampal neurons via A1 receptors, and blocking this tone can lead to hyperexcitability. nih.gov
Studies in the pond snail Lymnaea stagnalis showed that while adenosine decreased action potential frequency and caused hyperpolarization, and an A1 receptor agonist mimicked these effects, DPCPX alone had no effect on baseline neuronal activity but prevented the adenosine and agonist-mediated decreases. psu.edubiologists.com This suggests that in this invertebrate model, endogenous adenosine may not be tonically activating A1 receptors to a significant degree under control conditions, but these receptors are present and can mediate the inhibitory effects of exogenous adenosine. psu.edubiologists.com
In mammalian spinal motor networks, DPCPX augmented reflex amplitude during repetitive electrical stimulation. researchgate.net This suggests that adenosine, acting via A1 receptors, modulates the sensorimotor network, and blocking these receptors can enhance motor responses. researchgate.net Studies in hippocampal slices also showed that DPCPX suppressed the actions of cyanide-induced suppression of neuronal activity and synaptic efficacy, which are mediated by adenosine release and A1 receptor activation. capes.gov.br Furthermore, DPCPX has been shown to abolish the decrease in neuronal activity in wakefulness-promoting brain regions and the increase in a sleep-promoting region induced by β-Lapachone, suggesting that these effects are mediated via adenosine A1 receptors. biomolther.org
Cardiovascular System Effects
Adenosine A1 receptors are also present in the cardiovascular system and play a role in regulating cardiac function. physiology.orgoup.com Studies using isolated guinea pig cardiac preparations have shown that DPCPX increases the force of contractions in left auricles and inhibits the decrease in contraction forces induced by adenosine receptor agonists in papillary muscles. caymanchem.com DPCPX has also been shown to reverse cardiac arrest induced by adenosine, A1 receptor agonists, or acetylcholine (B1216132) receptor agonists in isolated rat atrium. caymanchem.com
In anesthetized chronically hypoxic rats, DPCPX did not affect resting ventilation but increased resting heart rate in rats exposed to chronic hypoxia for 1 day. nih.gov DPCPX also partially restored decreased baseline arterial pressure and increased femoral vascular conductance in rats exposed to chronic hypoxia for 1 and 3 days, but not in normoxic or 7-day chronically hypoxic rats. nih.gov These findings suggest that adenosine, potentially acting through A1 receptors, contributes to the cardiovascular changes observed during chronic hypoxia in a time-dependent manner. nih.gov
While some studies suggest that certain A3 agonists may protect ischemic myocardium via A1 receptor activation, and this protection can be blocked by DPCPX, the precise role and interactions of different adenosine receptor subtypes in cardioprotection remain a subject of research. physiology.org
Vasorelaxation and Coronary Artery Studies
Studies investigating the effects of this compound on the cardiovascular system have included assessments of its impact on vasorelaxation, particularly in coronary arteries. Research using 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX), a selective A1 receptor antagonist, has provided insights into the role of A1 receptors in mediating vascular responses. In human coronary arterioles from patients with heart disease, DPCPX significantly augmented the sensitivity to adenosine-induced vasodilation. physiology.org This suggests that A1 receptors may have an inhibitory role in the dilator actions mediated by A2 receptors in this context. physiology.org
Further research on isolated porcine pial arterioles showed that while the A2A receptor antagonist ZM241385 inhibited adenosine-induced vasodilation, the A1 receptor antagonist DPCPX had no effect. oup.com This indicates that in porcine pial arterioles, adenosine-induced vasodilation is primarily mediated by A2A receptors, and A1 receptor blockade by compounds like DPCPX does not significantly alter this response. oup.com
Radioligand binding studies using [³H]8-cyclopentyl-1,3-dipropylxanthine have demonstrated high-affinity binding to A1 receptors in membranes from bovine and porcine coronary arteries. nih.govahajournals.org This underscores the presence of A1 receptors in coronary smooth muscle, where they can be targeted by compounds like this compound derivatives. nih.gov
Antiarrhythmic Effects
The role of adenosine receptors in cardiac function and arrhythmias has also been explored, with some studies utilizing A1 receptor antagonists like this compound derivatives. Adenosine itself is known to have antiarrhythmic effects, primarily mediated through the activation of Gαi-coupled A1 receptors in the sinoatrial and atrioventricular nodes, which can modify AV nodal conduction. frontiersin.orgresearchgate.net
Research in animal models of myocardial infarction and ischemia-reperfusion injury has investigated the effects of A1 receptor blockade. While the provided text does not directly detail studies on this compound's antiarrhythmic effects, it highlights the involvement of A1 receptors in cardiac function and the use of A1 antagonists like DPCPX in studying these effects in the context of arrhythmias. researchgate.netnih.gov For instance, studies have examined the impact of DPCPX on the incidence of arrhythmias induced by cardiac ischemia-reperfusion. nih.gov
Gastrointestinal Motility Studies
Investigations into the effects of this compound on gastrointestinal motility have focused on the modulation of enteric nervous system activity via adenosine receptors. Studies in the mouse duodenum and rat ileum have shown that adenosine can negatively regulate motility. researchgate.netnih.gov
In the mouse duodenum, the A1 receptor antagonist 8-cyclopentyl-1,3-dipropylxanthine reduced the ascending contraction evoked by electrical stimulation. researchgate.net Similarly, in the rat ileum, the ascending contraction reflex response was reduced by the A1 receptor antagonist 8-cyclopentyl-1,3-dipropylxanthine. nih.gov Activation of the A1 receptor also reduced descending relaxation and the latency of the peristaltic reflex in the rat ileum. nih.gov These findings suggest that endogenous adenosine modulates intestinal motility, at least in part, through A1 receptors located on enteric neurons, and blockade of these receptors by compounds like this compound derivatives can influence these responses. researchgate.netnih.gov
Studies have also indicated that β-nicotinamide adenine (B156593) dinucleotide (β-NAD) can suppress inhibitory junction potentials and contractile force in guinea pig colon and human jejunum by acting as a ligand for adenosine A1 receptors expressed by enteric neurons. physiology.org This action was suppressed by blocking A1 receptors with 8-cyclopentyl-1,3-dipropylxanthine. physiology.org
Renal System Investigations
The renal effects of this compound have been explored, primarily in the context of its role as an adenosine A1 receptor antagonist and its impact on renal function and autoregulation. Adenosine is known to influence renal function, including causing renal arterial vasoconstriction and reduced glomerular filtration rate via A1 receptor activation. physiology.orgoup.com
Studies using 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) have investigated the involvement of A1 receptors in conditions like radiocontrast nephropathy and the regulation of renal blood flow. In a rat model of acute radiocontrast nephropathy, DPCPX pretreatment protected against the development of acute renal failure. physiology.org However, some studies using DPCPX failed to reverse a fall in renal medullary blood flow with radiocontrast injection. physiology.org
In investigations of whole kidney autoregulation of renal blood flow in rats, DPCPX infusion did not significantly alter renal blood flow compared to control groups. nih.gov However, urinary flow rates were significantly increased in DPCPX-infused rats. nih.gov
Radioligand binding assays have identified the presence of the A1 receptor-cAMP system in human glomeruli, with specific binding inhibited by agents including 8-cyclopentyl-1,3-dipropylxanthine. nih.gov
Platelet Aggregation Studies
The influence of this compound on platelet aggregation has been examined, primarily through the lens of adenosine receptor modulation. Platelets express adenosine receptors, notably A2A and A2B subtypes, and activation of A2A receptors stimulates adenylate cyclase, leading to increased intracellular cAMP, which inhibits platelet activation. unifi.it
While this compound itself is primarily known as an A1 antagonist, studies on related xanthine (B1682287) derivatives and adenosine receptor antagonists provide context for its potential effects on platelets. For example, 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) has been used in studies examining adenosine receptor selectivity, showing a much lower affinity for A2 receptors in human platelets compared to A1 receptors. nih.govresearchgate.net This suggests that this compound itself is unlikely to directly inhibit platelet aggregation through A2 receptor activation at concentrations relevant for A1 blockade. However, its potential indirect effects via complex interactions within the cardiovascular system are not explicitly detailed in the provided text.
Adipocyte and Lipolysis Regulation
The effects of this compound on adipocytes and the regulation of lipolysis have been investigated, primarily focusing on the role of A1 adenosine receptors in adipose tissue. Adenosine, acting primarily through A1 receptors in adipocytes, suppresses lipolysis by reducing cyclic AMP levels and counteracting β-adrenergic signaling. biorxiv.orgmdpi.com
Studies using the A1 receptor antagonist 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) have shown that it can influence lipolysis. In isolated rat adipocytes, exposure to DPCPX led to a marked elevation in glycerol (B35011) output, an indicator of increased lipolysis. mdpi.com This effect was observed in the presence of both low and high glucose levels. mdpi.com DPCPX treatment in mice also resulted in a stronger lipolytic response to isoproterenol (B85558) compared to vehicle-treated mice under fasted conditions. biorxiv.org These findings support the role of endogenous adenosine in tonically suppressing lipolysis via A1 receptors in adipocytes, and that blockade of these receptors by this compound derivatives can enhance lipolytic activity. biorxiv.orgmdpi.commdpi.com
Radioligand binding assays using [³H]8-cyclopentyl-1,3-dipropylxanthine have been used to characterize A1 receptor binding in rat fat cells, demonstrating high-affinity binding. nih.govresearchgate.net
Interactive Data Table: Effects of DPCPX on Glycerol Release from Isolated Rat Adipocytes
| Condition | Glycerol Output (% of Control) |
| 3 mM Glucose + DPCPX | 175% |
| 12 mM Glucose + DPCPX | Marked elevation |
| 3 mM Glucose + DPCPX + Metformin | Diminished by 60% |
| 12 mM Glucose + DPCPX + Metformin | Similar inhibitory effect |
*Data based on findings regarding 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) in isolated rat adipocytes. mdpi.com
Effects on Immune Cell Function (e.g., Human Polymorphonuclear Leukocytes, Lymphocytes, Mast Cells)
Studies investigating the in vivo pharmacological and physiological effects of this compound on immune cell function primarily focus on its role as an adenosine receptor antagonist, particularly at the A₁ receptor. Adenosine is an endogenous modulator of immune responses, and its effects are mediated through four receptor subtypes: A₁, A₂A, A₂B, and A₃ physiology.orgaai.org. This compound (DPCPX) is recognized as a potent and selective antagonist for the A₁ adenosine receptor rndsystems.comnih.gov.
Research findings indicate that modulating adenosine signaling via A₁ receptors can influence the activity and recruitment of various immune cells, including polymorphonuclear leukocytes (neutrophils), lymphocytes, and mast cells.
Polymorphonuclear Leukocytes (Neutrophils)
Studies have explored the impact of A₁ receptor antagonism on neutrophil behavior in vivo. For instance, in a mouse model of influenza A virus-induced acute lung injury, treatment with the A₁-adenosine receptor antagonist 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) attenuated the recruitment of neutrophils into the lungs nih.govasm.org. This suggests that A₁ receptor activation may play a role in promoting neutrophil infiltration during inflammatory responses in the lung nih.govasm.org.
Another study using a mouse model of lipopolysaccharide-induced lung injury also indicated that the adenosine A₁ receptor regulates polymorphonuclear cell trafficking asm.org. Furthermore, research in a rat model of retinal ischemia-reperfusion injury demonstrated that ischemic preconditioning inhibited leukocyte rolling and accumulation, and these inhibitory effects were suppressed by administration of DPCPX arvojournals.org. This suggests that endogenous adenosine acting via A₁ receptors contributes to the protective effects of ischemic preconditioning by reducing leukocyte participation arvojournals.org.
While this compound itself is a tool compound often used to study the effects mediated by A₁ receptors, these studies utilizing its A₁ antagonist properties provide insights into the role of adenosine A₁ receptors in regulating neutrophil function and recruitment in vivo.
Lymphocytes
The influence of adenosine signaling on lymphocytes is complex and receptor-subtype dependent aai.org. Adenosine is known to have immunosuppressive activity on T lymphocytes, acting through cell surface receptors aai.org. Specifically, adenosine can inhibit T cell-mediated immune responses aai.org.
Studies using 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) have helped to elucidate the role of A₁ receptors in lymphocyte function. For example, research on human amnion epithelial cells (hAEC) and their interaction with immune effector cells showed that hAEC partially inhibited T cell proliferation through adenosine production, and this effect was confirmed using specific ectoenzyme inhibitors aai.org. While this study primarily investigated adenosine production by hAEC, the use of DPCPX as an A₁ receptor antagonist in such contexts helps to differentiate the contributions of different adenosine receptor subtypes to lymphocyte responses aai.org.
Another study investigating adenosine signaling in autoimmune disorders noted that the A₁AR-specific antagonist 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) reduced the ability of adenosine analogues to inhibit TNF-α production by stimulated monocytic cell lines mdpi.com. This finding, although in monocytic cells, highlights the potential for A₁ receptor modulation to influence cytokine production by immune cells, which can indirectly affect lymphocyte activity.
In the context of influenza virus infection in mice, treatment with the A₁-AdoR antagonist DPCPX resulted in lower gamma interferon (IFN-γ) and interleukin 10 (IL-10) responses to infection, alongside reduced alveolar macrophage and neutrophil infiltration nih.govasm.org. This suggests that A₁ receptor activation during influenza infection may influence the cytokine environment, which in turn impacts lymphocyte responses nih.govasm.org.
Mast Cells
Adenosine can influence mast cell degranulation, a process involved in allergic and inflammatory responses nih.govucl.ac.uknih.gov. The effects of adenosine on mast cells can vary depending on the species and the specific adenosine receptor subtypes involved nih.govucl.ac.uknih.gov.
Studies utilizing 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) have provided evidence for the involvement of A₁ receptors in mast cell function in certain contexts. For example, in vitro studies on rat isolated omental mast cells showed that pre-treatment with the A₁ receptor antagonist 8-cyclopentyl-1,3-dipropylxanthine significantly reduced agonist-induced degranulation nih.govsemanticscholar.org. This suggests that A₁ receptor stimulation can indirectly lead to mast cell degranulation in this model, potentially mediated by platelet-activating factor release nih.gov.
While some research indicates that A₃ receptor activation is primarily responsible for adenosine-induced mast cell degranulation in rodents, and A₂B receptors may be involved in human and canine mast cells, the use of DPCPX has been instrumental in distinguishing the roles of different adenosine receptor subtypes in mast cell responses nih.govucl.ac.uknih.gov. The findings from studies using DPCPX highlight the complexity of adenosine's effects on mast cells and the potential involvement of A₁ receptors in specific scenarios or species nih.govsemanticscholar.org.
It is important to note that much of the research on the effects of this compound on immune cells utilizes it as a pharmacological tool (specifically as an A₁ receptor antagonist like DPCPX) to understand the broader role of adenosine signaling in immune regulation. The data presented here reflect findings where this compound or its derivative DPCPX was used in in vivo or relevant in vitro/ex vivo studies to investigate immune cell function.
Preclinical Disease Models and Therapeutic Potential
Neurological Disorders
The role of 1,3-Dipropylxanthine, also known as 8-Cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX), has been evaluated in several models of neurological disease, leveraging its ability to modulate neuronal excitability and synaptic transmission.
Alzheimer's Disease and Cognitive Impairment
The therapeutic potential of targeting the A1 adenosine (B11128) receptor in Alzheimer's disease (AD) is complex, with studies yielding conflicting results depending on the treatment duration. While acute blockade of the A1 receptor has been reported to improve behavioral deficits in some rodent models of memory impairment, chronic administration of this compound has shown different outcomes. nih.gov
In a study using the APPswe/PS1dE9 mouse model of AD, chronic treatment with this compound did not reverse memory deficits. nih.gov Furthermore, the study revealed that long-term treatment resulted in a worsening of long-term spatial memory in normal, non-transgenic mice. nih.gov These findings suggest that while acute A1 receptor antagonism might offer cognitive benefits, sustained blockade may be detrimental, highlighting the intricate role of adenosine signaling in learning and memory. nih.govnih.gov The clustering of A1 receptors in association with degenerating neurons in postmortem AD brains underscores their involvement in the disease's pathophysiology. nih.gov
| Model System | Compound | Key Finding | Reference |
|---|---|---|---|
| APPswe/PS1dE9 Mouse Model of Alzheimer's Disease | This compound (DPCPX) | Chronic administration did not improve memory deficits and worsened long-term memory in non-transgenic mice. | nih.gov |
| Rodent Models of Memory Impairment | A1 Receptor Antagonists | Acute administration has been reported to improve behavioral deficits. | nih.gov |
Epilepsy and Seizure Control
This compound has been instrumental in elucidating the role of endogenous adenosine as a key neuromodulator in seizure activity. Adenosine, acting via A1 receptors, is a powerful endogenous anticonvulsant. researchgate.netgoogle.com Consequently, blocking these receptors with this compound has a proconvulsant effect in preclinical models.
In guinea pig hippocampal slice preparations, the transient application of this compound was shown to suppress the natural inhibitory purinergic tone, leading to sustained, interictal-like epileptiform activity. physiology.org This demonstrates that even a temporary blockade of A1 receptors can transition neuronal networks into a state of hyperexcitability. physiology.org Similarly, studies in immature rats have shown that this compound is strongly proconvulsant, prolonging cortical epileptic afterdischarges. researchgate.net
Beyond its direct proconvulsant effects, this compound serves as a critical research tool. It is used to confirm that the anticonvulsant effects of other therapeutic agents are mediated through the A1 receptor. For instance, the anti-seizure effects of exogenous ketone supplements and adenosine monophosphate (AMP) were abolished when co-administered with this compound, confirming their mechanism of action involves A1 receptor activation. google.comnih.gov
| Model System | Compound | Effect | Key Finding | Reference |
|---|---|---|---|---|
| Guinea Pig Hippocampal Slices | This compound (DPCPX) | Proconvulsant | Induced sustained epileptiform activity by blocking endogenous adenosine. | physiology.org |
| Immature Rats (Cortical Afterdischarge Model) | This compound (DPCPX) | Proconvulsant | Augmented and prolonged seizure activity. | researchgate.net |
| WAG/Rij Rats (Absence Epilepsy Model) | This compound (DPCPX) | Antagonist Tool | Abolished the anti-seizure effects of ketone supplements. | nih.gov |
| Mouse Hippocampal Slices (in vitro) & Audiogenic Seizure Model (in vivo) | This compound (DPCPX) | Antagonist Tool | Inhibited the anticonvulsant effects of AMP. | google.com |
Sleep Apnea (B1277953)
Preclinical research points to a potential therapeutic role for this compound in sleep-disordered breathing. In a rodent model of sleep apnea induced by cervical spinal cord injury, oral administration of this compound was found to be effective. nih.gov
The study demonstrated that rats with a second cervical segment hemisection (C2Hx) developed sleep-disordered breathing, characterized by a significantly higher apnea-hypopnea index (AHI) compared to sham-operated controls. nih.gov Treatment with this compound for four days significantly decreased the AHI, suggesting that blockade of A1 adenosine receptors can mitigate the severity of sleep-disordered breathing in this model. nih.gov This finding indicates that A1 receptor antagonism may be a viable therapeutic strategy for certain forms of sleep apnea. nih.gov
| Model System | Compound | Key Finding | Reference |
|---|---|---|---|
| Rat Model of Sleep-Disordered Breathing (Cervical Spinal Cord Injury) | This compound (DPCPX) | Oral administration significantly decreased the apnea-hypopnea index (AHI). | nih.gov |
Ischemia-Reperfusion Injury
The role of this compound in ischemia-reperfusion (I-R) injury is multifaceted, with studies showing both protective and detrimental effects depending on the organ system and experimental context. Endogenous adenosine is known to be a critical mediator of ischemic preconditioning, a phenomenon where brief ischemic episodes protect against subsequent, more prolonged ischemic events. nih.gov
In models of cardiac preconditioning, the protective effects are mediated by A1 and A3 adenosine receptor activation. nih.govpnas.org In this context, this compound acts to block this cardioprotection. When administered during the preconditioning phase, this compound, particularly in combination with an A3 antagonist, completely abolished the protective effect. nih.govpnas.org
Conversely, in other models, A1 receptor activation during prolonged ischemia is considered part of the injury mechanism. In a feline model of pulmonary I-R injury, pretreatment with this compound provided a significant protective effect, drastically reducing alveolar edema and infiltration of inflammatory cells. nih.gov This suggests that blocking A1 receptors can prevent the injurious cascade initiated by massive adenosine release during ischemia. nih.gov A similar protective effect of A1 antagonists has been reported in a feline model of myocardial infarction. nih.gov Furthermore, a study on cerebral ischemia found that chronic treatment with this compound initiated after the ischemic event promoted neurogenesis and improved motor and memory outcomes, suggesting a role in stroke recovery. nih.gov
Cystic Fibrosis
This compound (often referred to as CPX in cystic fibrosis literature) has been investigated as a potential therapeutic agent for cystic fibrosis (CF), a disease caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most common mutation, ΔF508, results in a protein that is misfolded and fails to traffic to the cell surface, leading to defective chloride ion transport. nih.gov
Preclinical studies have shown that this compound can activate chloride efflux in cells expressing the mutant ΔF508-CFTR. nih.govnih.gov One proposed mechanism is that the compound directly interacts with the CFTR protein. nih.gov Research using planar lipid bilayers demonstrated that this compound profoundly activates CFTR channels, increasing the frequency and duration of channel opening events. nih.gov Other work has suggested that this compound may also help correct the underlying trafficking defect of the ΔF508-CFTR protein. nih.gov A Phase I clinical trial in adults with mild CF found single doses of the compound to be safe, although no apparent effect on sweat chloride or nasal potential difference was observed. nih.gov
| Model System | Compound | Proposed Mechanism | Key Finding | Reference |
|---|---|---|---|---|
| Cells expressing wild-type or ΔF508-CFTR | This compound (CPX) | Direct Channel Activation | Activates chloride efflux from cells. | nih.gov |
| CFTR channels in planar lipid bilayers | This compound (CPX) | Direct Channel Activation | Increases frequency and duration of channel opening. | nih.gov |
| Human cells transfected with ΔF508-CFTR | This compound (CPX) | Correction of Protein Trafficking | Binds to mutant CFTR and corrects the trafficking deficit. | nih.gov |
Inflammatory Responses
Adenosine is a significant endogenous modulator of immunity and inflammation, and its effects are mediated through its four receptor subtypes (A1, A2A, A2B, and A3). nih.gov The A1 receptor, which is blocked by this compound, is implicated in these processes. The blockade of A1 receptors can, therefore, alter inflammatory responses, although the net effect (pro- or anti-inflammatory) can depend on the specific cell type and pathological condition. researchgate.net
In a murine model of allergic asthma, this compound was used to probe the role of adenosine in vascular inflammation. The results suggested that A1 receptor signaling contributes to altered vascular reactivity and systemic inflammation in this model. researchgate.net Another study noted that adenosine mediates an immunosuppressive effect by binding to A1 receptors on astrocytes; this effect would presumably be inhibited by this compound. While extensive research on this compound as a primary anti-inflammatory agent is limited, its utility in preclinical models confirms that A1 receptor signaling is a key component of the inflammatory cascade.
Cardioprotection
1,3-Dipropyl-8-cyclopentylxanthine (DPCPX), a potent and highly selective antagonist of the adenosine A1 receptor, has been instrumental in preclinical studies investigating the mechanisms of cardioprotection. nih.govnih.gov Research has primarily focused on its ability to block the protective effects of adenosine and other receptor agonists in models of myocardial ischemia-reperfusion injury, thereby elucidating the critical role of the A1 adenosine receptor in cardiac defense mechanisms. physiology.orgnih.gov
In preclinical models using isolated hearts from rats and rabbits, the cardioprotective effects of adenosine and specific A3 adenosine receptor agonists were negated by the administration of DPCPX. physiology.orgnih.gov For instance, in rat hearts subjected to 25 minutes of global ischemia followed by reperfusion, pretreatment with adenosine or the A3 agonist Cl-IB-MECA significantly improved the recovery of left ventricular developed pressure (LVDP). However, the presence of DPCPX blocked these beneficial effects, suggesting that the protective action of these agents is mediated through the A1 receptor. physiology.orgnih.gov Similarly, in rabbit hearts, DPCPX completely blocked the reduction in infarct size and the improved post-ischemic LVDP afforded by A1 and A3 receptor agonists. physiology.orgnih.gov
Further studies on isolated guinea-pig cardiac preparations have demonstrated that DPCPX competitively antagonizes the negative inotropic (force of contraction) effects of adenosine receptor agonists like PIA and NECA in both atrial and ventricular tissues. nih.gov Interestingly, in atrial tissue, DPCPX itself exhibited a positive inotropic effect, an action that was not attributed to its A1 receptor antagonism. nih.gov
The significance of A1 receptor signaling in cardioprotective therapies has also been highlighted in studies involving chronic treatment with agents like dipyridamole (B1670753). In guinea pigs, sustained protection against ischemia-reperfusion injury induced by chronic dipyridamole therapy was abolished by the administration of DPCPX, indicating that the cardioprotective mechanism of dipyridamole is dependent on A1 receptor signaling at the time of ischemia. oipub.com
In a cellular model of hypoxia using isolated rat cardiac myocytes, the protective effects of an A1 receptor agonist were nullified by DPCPX. nih.gov This further reinforces the concept that antagonism of the A1 receptor by this compound can prevent the initiation of protective cellular pathways during hypoxic stress.
The following table summarizes the key findings from preclinical studies on the role of this compound in cardioprotection.
| Model System | Key Intervention | Effect of this compound (DPCPX) | Implied Mechanism of Cardioprotection |
| Isolated Rat Hearts (Ischemia-Reperfusion) | Pretreatment with Adenosine or A3 Agonist (Cl-IB-MECA) | Blocked the recovery of left ventricular developed pressure (LVDP). physiology.orgnih.gov | A1 receptor activation is necessary for the protective effects of adenosine and the A3 agonist. physiology.orgnih.gov |
| Isolated Rabbit Hearts (Ischemia-Reperfusion) | Pretreatment with A1 Agonist (CCPA) or A3 Agonist (IB-MECA) | Blocked the improvement in post-ischemic LVDP and the reduction in infarct size. physiology.orgnih.gov | Cardioprotection by these agonists is mediated via the A1 receptor. physiology.orgnih.gov |
| Isolated Guinea-Pig Atria | Adenosine Agonists (PIA, NECA) | Competitively antagonized the negative inotropic effects. nih.gov | Adenosine's negative inotropic effect is mediated by A1 receptors. nih.gov |
| Isolated Guinea-Pig Papillary Muscles | Adenosine Agonists (PIA, NECA) in the presence of Isoprenaline | Competitively antagonized the negative inotropic effects. nih.gov | A1 receptor antagonism blocks the negative inotropic effects of adenosine agonists. nih.gov |
| Guinea Pig Hearts (Ischemia-Reperfusion) | Chronic Dipyridamole Therapy | Abolished the sustained protection (improved LVDP, reduced LVEDP and creatine (B1669601) kinase release). oipub.com | The cardioprotection from chronic dipyridamole requires A1 receptor signaling. oipub.com |
| Isolated Rat Cardiac Myocytes (Hypoxia) | A1 Receptor Agonist (CCPA) | Abolished the cardioprotective effect. nih.gov | The protective effect of the A1 agonist against hypoxic injury is mediated by the A1 receptor. nih.gov |
Analytical Methods for 1,3 Dipropylxanthine and Its Metabolites in Biological Matrices
Radiochemical Assays
Radiochemical assays, particularly radioligand binding assays, are a highly sensitive method for studying the interaction of ligands with receptors, including adenosine (B11128) receptors which are targeted by xanthine (B1682287) derivatives. Tritiated ([³H]) and iodinated ([¹²⁵I]) radioligands are commonly used in these assays revvity.comnih.govmz-at.deeurofinsdiscovery.comeurofinsdiscovery.com.
While direct information on radiochemical assays specifically for 1,3-Dipropylxanthine is limited in the search results, its derivative, 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX), is frequently used as a radioligand, particularly in its tritiated form ([³H]DPCPX), for studying adenosine A₁ receptors d-nb.infonih.govrevvity.com. [³H]DPCPX binds to A₁ receptors with high affinity and in a saturable manner, making it a valuable tool for determining receptor density (Bmax) and affinity (Kd) in various tissues, including brain and heart membranes d-nb.infonih.gov.
Radioligand binding assays typically involve incubating the radiolabeled ligand with biological membranes or tissue homogenates containing the receptor of interest. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. The bound and free radioligand are then separated, often by filtration, and the radioactivity of the bound fraction is measured using liquid scintillation counting d-nb.infonih.govahajournals.org.
Studies using [³H]DPCPX have provided detailed binding characteristics in different biological preparations. For instance, binding studies with bovine myocardial membranes using [³H]DPCPX allowed for the analysis of both high and low agonist affinity states of the A₁ receptor d-nb.infonih.gov. In porcine coronary artery membranes, [³H]DPCPX binding was found to be saturable, indicating a specific interaction with A₁ receptors ahajournals.org.
Radiochemical assays are also used in the development and evaluation of new radioligands for imaging adenosine receptors using techniques like Positron Emission Tomography (PET). For example, [¹⁸F]CPFPX, a fluorinated analog of DPCPX, has been developed as a radioligand for PET imaging of A₁ receptors, and its pharmacokinetics and metabolism have been studied using radiochemical methods snmjournals.orgthno.orgacs.org. Analysis of radioactivity in blood and tissue samples, often combined with chromatography, is used to determine the distribution and metabolism of the radiolabeled compound snmjournals.orgthno.orgacs.org.
Chromatographic Techniques for Quantitative Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the quantitative analysis of xanthine derivatives and their metabolites in biological matrices researchgate.netresearchgate.net. These techniques offer the necessary sensitivity and specificity to separate the target compounds from complex biological components.
HPLC coupled with various detectors, such as UV-visible spectrophotometry, mass spectrometry (MS), or tandem mass spectrometry (MS/MS), is a powerful approach for the analysis of xanthines. UV-visible detection is commonly used due to the inherent absorbance of the xanthine ring structure researchgate.net. However, for increased sensitivity and specificity, especially in complex biological samples or for metabolite analysis, MS and MS/MS detection are preferred researchgate.netresearchgate.netnih.govresearchgate.net.
Sample preparation is a critical step in chromatographic analysis of biological matrices and often involves extraction techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation researchgate.net. These methods aim to isolate and concentrate the xanthine derivatives and their metabolites while removing interfering substances.
While specific examples of HPLC methods for this compound itself are not explicitly detailed in the search results, methods developed for other xanthine derivatives, including DPCPX and its analogs, are indicative of the approaches used. For instance, HPLC with methanol-ammonium acetate (B1210297) mobile phases has been used for the analysis of bamifylline (B195402) hydrochloride, another xanthine derivative, achieving low limits of detection researchgate.net. HPLC is also used in the purification and analysis of radiolabeled xanthine derivatives thno.orgacs.orgresearchgate.net.
Liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS are particularly valuable for identifying and quantifying metabolites of xanthine derivatives in biological samples researchgate.netnih.govresearchgate.net. These hyphenated techniques allow for the separation of metabolites by chromatography followed by their identification and quantification based on their mass-to-charge ratio and fragmentation patterns. Studies on the metabolism of DPCPX analogs have utilized LC-MS analysis of microsomal metabolites researchgate.net.
A label-free MS binding assay has also been developed for adenosine receptors using unlabeled ligands, including DPCPX, demonstrating the potential of MS-based methods for quantitative binding studies without the need for radiolabeling nih.gov. This approach involves using LC-MS to quantify the amount of unlabeled ligand bound to receptors nih.gov.
The following table summarizes some analytical techniques and their applications related to xanthine derivatives in biological matrices, drawing upon the information found for this compound and its related compounds:
| Analytical Technique | Application in Xanthine Analysis (Biological Matrices) | Relevant Findings/Examples |
| Radiochemical Assays | ||
| Radioligand Binding Assays ([³H]DPCPX) | Studying adenosine receptor binding (affinity, density) in membranes and tissues. | Characterization of A₁ receptor binding in bovine brain/heart and rat brain/fat cells (Kd 50-190 pM). d-nb.infonih.gov Saturable binding in porcine coronary artery membranes (Kd 0.21±0.025 nM, Bmax 6.43±1.02 fmol/mg). ahajournals.org |
| Radiochemical Purity Analysis | Assessing purity of radiolabeled xanthine derivatives. | HPLC used to determine radiochemical purity of [¹⁸F]CPFPX (>98%). acs.org |
| Metabolism Studies (Radiolabeled) | Tracking distribution and identifying metabolites of radiolabeled xanthine derivatives. | Analysis of radioactivity in blood and brain homogenates after administration of [¹⁸F]CPFPX to identify metabolites. snmjournals.orgthno.orgacs.org |
| Chromatographic Techniques | ||
| HPLC-UV | Quantitative analysis of xanthine derivatives. | Used for quantification of xanthine derivatives like theophylline (B1681296). researchgate.net Potential application for this compound. |
| HPLC-MS/MS | Quantitative analysis and metabolite identification in biological samples. | Used for sensitive and specific quantification of compounds in biological fluids. researchgate.netresearchgate.net Applied in studies of xanthine derivative metabolism. researchgate.net |
| LC-MS (Label-free) | Quantitative ligand binding studies without radiolabels. | Developed for adenosine A₁ and A₂A receptors using unlabeled DPCPX and ZM-241,385. nih.gov |
Future Research Directions and Unexplored Avenues
Development of Novel 1,3-Dipropylxanthine-Based Ligands
Future research is actively exploring the development of novel ligands based on the this compound scaffold. The high affinity of compounds like 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX) for the A₁ adenosine (B11128) receptor (A₁AR) makes the xanthine (B1682287) structure a promising lead for designing new ligands. wikipedia.orgresearchgate.netacs.orgrevvity.comnih.gov Modifications to the this compound core, particularly at the N-1, N-3, and C-8 positions, are being investigated to create compounds with altered affinity, selectivity, and pharmacological properties. researchgate.netacs.orgresearchgate.net For instance, studies have explored introducing substituents like methyl, 2-methoxyethyl, 2-fluoropropyl, or 3-fluoropropyl at the N-1 or N-3 positions, and (E)-3-iodoprop-2-en-1-yl at N-3, demonstrating that some modifications can preserve or even enhance affinity for the A₁AR. researchgate.netacs.org The introduction of aryl or cycloalkyl substituents at the C-8 position of this compound has also been shown to significantly increase affinity at the A₁R. researchgate.net Research also involves the synthesis and evaluation of derivatives with different substituents, such as bicycloalkyl groups, to improve properties like metabolic stability and blood-brain barrier penetration for potential imaging applications. researchgate.net Computational approaches, including structure-based ligand design methodologies, are being employed to understand ligand binding and guide the synthesis of novel, selective adenosine receptor ligands based on the xanthine scaffold. mdpi.comresearchgate.netplos.org
Application in Advanced Imaging Techniques (e.g., PET, SPET)
A significant area of future research involves the application of this compound derivatives in advanced imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Tomography (SPET). researchgate.netacs.orgnih.gov The high affinity of compounds like DPCPX for the A₁AR makes them suitable candidates for the development of radioligands for non-invasive imaging of these receptors in living subjects. researchgate.netacs.orgnih.govthno.org The goal is to create radiolabeled analogues (e.g., with Carbon-11, Fluorine-18 (B77423), or radioiodine) that retain high affinity and selectivity for the target receptor while possessing favorable pharmacokinetic properties for imaging. researchgate.netacs.orgnih.gov Preclinical evaluations of novel radioligands, such as fluorine-18 labeled xanthine-based A₁AR antagonists, are being conducted to assess their suitability for PET imaging of A₁ARs in the brain. thno.orgsnmjournals.org These studies involve evaluating in vitro binding characteristics, in vivo stability, blood-brain barrier penetration, and regional brain uptake and retention. thno.orgsnmjournals.org The development of such radioligands is crucial for studying the role of adenosine receptors in various physiological and pathological conditions using non-invasive imaging. thno.orgsnmjournals.org
Elucidation of Novel Target Interactions
While this compound derivatives are well-known for their interactions with adenosine receptors, particularly the A₁ subtype, future research aims to elucidate potential novel target interactions. wikipedia.orgrevvity.comnih.gov Although DPCPX is highly selective for A₁ over other adenosine receptor subtypes, it has also been noted to act as a phosphodiesterase inhibitor. wikipedia.org Exploring other potential off-target interactions or novel binding partners could reveal new therapeutic possibilities or provide a more complete understanding of the compound's pharmacological profile. Research into the broader effects of xanthine derivatives, including those based on the this compound structure, may uncover interactions with other enzyme systems, ion channels, or receptors that have not yet been fully characterized. Studies investigating the effects of DPCPX in various biological systems, such as its augmentation of reflex amplitude during repetitive stimulation, may hint at interactions beyond the primary adenosine receptors. researchgate.net Furthermore, computational studies and high-throughput screening approaches could be employed to predict and identify novel protein targets that interact with the this compound scaffold or its derivatives.
Exploration of Stereoselective Pharmacology
The exploration of stereoselective pharmacology represents another important avenue for future research involving this compound derivatives. While the core this compound structure itself does not possess a chiral center, modifications at the C-8 position or the introduction of chiral substituents elsewhere on the molecule can lead to the formation of stereoisomers. Investigating the stereoselective interactions of such chiral this compound-based ligands with their targets, particularly adenosine receptors, is crucial. Different stereoisomers of a compound can exhibit distinct binding affinities, selectivity profiles, and functional effects at a receptor. Understanding the stereochemical requirements for optimal binding and activity at adenosine receptor subtypes could inform the design of more potent and selective ligands. Research into the stereoselective pharmacology of xanthine derivatives is ongoing, and applying these principles to novel this compound-based ligands could lead to the development of compounds with improved therapeutic indices and reduced off-target effects. dntb.gov.ua
Q & A
Q. What experimental methodologies are recommended for assessing the binding affinity of 1,3-dipropylxanthine to adenosine A1 receptors?
- Methodological Answer : Quantitative autoradiography using tritiated derivatives like [³H]XCC (a functionalized congener of this compound) is a gold standard. This ligand binds with nanomolar affinity to adenosine A1 receptors in rat brain sections, enabling visualization of receptor distribution in regions like the hippocampus and cerebellum. Saturation experiments with 20-μm frozen tissue sections are critical for determining dissociation constants (Kd) and receptor density (Bmax). Ensure competitive binding assays with selective antagonists (e.g., DPCPX) to confirm specificity .
Q. How can structural modifications of this compound enhance receptor selectivity?
- Methodological Answer : Introducing substituents at the 8-position (e.g., aryl or cycloalkyl groups) significantly improves affinity and selectivity for A1 over A2 receptors. For example, 8-phenyl-1,3-dipropylxanthine shows >1500-fold higher potency in calf brain A1 receptors compared to unmodified derivatives. Use structure-activity relationship (SAR) studies with systematic alkyl/aryl substitutions to optimize selectivity. Computational modeling of receptor-ligand interactions can further guide rational design .
Q. What in vitro and in vivo models are suitable for evaluating the functional effects of this compound?
- Methodological Answer :
- In vitro : Use isolated tissue preparations (e.g., guinea pig aorta or rat brain homogenates) to measure cAMP modulation or receptor antagonism.
- In vivo : Employ renal hemodynamic models in rats to study adenosine A1 receptor blockade. For example, co-administer this compound derivatives (e.g., KW3902) with carbonic anhydrase inhibitors and monitor glomerular filtration rate (GFR) and tubular function via clearance assays .
Advanced Research Questions
Q. How can researchers resolve contradictory data on species-specific receptor affinity of this compound derivatives?
-
Methodological Answer : Conduct comparative binding assays across species (e.g., rat, calf, guinea pig) using standardized membrane preparations and radioligands (e.g., [³H]PIA). For example, this compound exhibits 20–40-fold higher affinity in calf vs. rat brain due to variations in receptor conformation. Normalize data using species-specific Kd values and apply statistical tools (ANOVA with post-hoc tests) to quantify interspecies variability .
-
Table 1 : Species-Specific Affinity of this compound Derivatives
| Compound | Rat Brain (Ki, nM) | Calf Brain (Ki, nM) | Guinea Pig Brain (Ki, nM) |
|---|---|---|---|
| This compound | 120 | 40 | 130 |
| 8-Phenyl Derivative | 2.0 | 0.1 | 1.8 |
| Data adapted from saturation binding experiments . |
Q. What strategies optimize the synthesis of this compound derivatives for high-yield, scalable production?
- Methodological Answer : Use N-alkylation of xanthine scaffolds with propyl halides under phase-transfer conditions (e.g., tetrabutylammonium bromide in DMF). For 8-substituted derivatives, employ Ullmann coupling or Suzuki-Miyaura reactions to introduce aryl groups. Purify via column chromatography (silica gel, ethyl acetate/hexane) and validate purity with HPLC (≥98%) and NMR spectroscopy. Note that propargyl groups (e.g., in DMPX) require careful handling due to reactivity .
Q. How should researchers integrate conflicting findings on the role of adenosine A1 receptors in renal function when using this compound?
- Methodological Answer : Address discrepancies by standardizing experimental conditions (e.g., drug dosage, animal strain, and measurement timing). For instance, DPCPX’s effects on renal afferent nerve activity vary with nitric oxide synthase inhibition. Use factorial experimental designs to isolate variables (e.g., pretreat with L-NAME to assess NO-mediated pathways) and apply multivariate regression to model interactions .
Q. What analytical frameworks are recommended for interpreting autoradiographic data on adenosine receptor distribution?
- Methodological Answer : Combine densitometric analysis of autoradiograms with anatomical reference atlases (e.g., Paxinos & Watson for rat brain). Normalize binding density to background levels in receptor-deficient regions. Use software like ImageJ for quantification and validate with immunohistochemistry. Address nonspecific binding by subtracting values obtained in the presence of excess unlabeled ligand (e.g., 10 μM theophylline) .
Hypothesis-Driven Research Gaps
Q. Does this compound exhibit off-target effects on non-adenosine receptors (e.g., carbonic anhydrase or phosphodiesterases)?
- Methodological Answer : Screen against receptor/enzyme panels using functional assays (e.g., fluorogenic substrates for carbonic anhydrase). Compare inhibition constants (IC50) with known selective inhibitors. For phosphodiesterases, measure cAMP/cGMP hydrolysis in cell lysates. Cross-validate findings with knockout models or siRNA-mediated receptor silencing .
Q. Can this compound derivatives overcome blood-brain barrier (BBB) limitations for central nervous system applications?
- Methodological Answer : Assess logP values and polar surface area (PSA) to predict BBB permeability. Use in situ perfusion models in rodents or MDCK-MDR1 cell monolayers to measure permeability (Papp). Modify derivatives with prodrug strategies (e.g., esterification) or nanoparticle encapsulation to enhance bioavailability .
Data Interpretation and Reproducibility
Q. How should researchers address variability in radioligand binding assays for this compound?
- Methodological Answer :
Standardize membrane preparation protocols (homogenization speed, centrifugation steps) to minimize batch variability. Include internal controls (e.g., reference ligands like DPCPX) in each experiment. Use Scatchard analysis for saturation curves and report Ki values with 95% confidence intervals. Replicate experiments across ≥3 independent trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
